3-[(E)-{2-[(2Z)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene}amino]benzoic acid
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Overview
Description
3-[(E)-{2-[(2Z)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene}amino]benzoic acid is a complex organic compound that features an indole moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Similar compounds such as benzoic acid and aminosalicylic acid are known to interact with various enzymes and proteins in the body .
Mode of Action
It is likely that it interacts with its targets in a similar manner to other benzoic acid derivatives, which often bind to enzymes and inhibit their function .
Biochemical Pathways
The compound is likely involved in several biochemical pathways. For instance, benzoic acid derivatives are known to be involved in the shikimate pathway, which is responsible for the biosynthesis of aromatic compounds . Additionally, aminobenzoic acid derivatives have been found to obstruct induced fit in the catalytic pathway .
Pharmacokinetics
Similar compounds like aminosalicylic acid are known to be rapidly metabolized in the liver and excreted as hippuric acid . The bioavailability of this compound would be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
Similar compounds have been found to have various effects, such as antimicrobial activity (benzoic acid ) and antioxidant properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution. Additionally, the presence of other compounds can affect its metabolism and excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{2-[(2Z)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene}amino]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 1,3,3-trimethyl-2,3-dihydro-1H-indole with an appropriate aldehyde under acidic conditions to form the intermediate. This intermediate is then reacted with benzoic acid derivatives to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can be performed on the double bonds present in the structure.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology
Biologically, indole derivatives, including this compound, have shown potential as antiviral and anticancer agents. They interact with multiple biological targets, making them versatile in therapeutic applications .
Medicine
In medicine, the compound’s anti-inflammatory and antimicrobial properties are of particular interest. Research is ongoing to explore its potential as a drug candidate for various diseases .
Industry
Industrially, the compound can be used in the synthesis of dyes, pigments, and other materials due to its stable aromatic structure .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis.
Uniqueness
What sets 3-[(E)-{2-[(2Z)-1,3,3-dihydro-1H-indol-2-ylidene]ethylidene}amino]benzoic acid apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research .
Properties
IUPAC Name |
3-[[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-20(2)16-9-4-5-10-17(16)22(3)18(20)11-12-21-15-8-6-7-14(13-15)19(23)24/h4-13H,1-3H3,(H,23,24)/b18-11-,21-12? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMDQKOEGAASFX-AJPZXXEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC=NC3=CC=CC(=C3)C(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C\C=NC3=CC=CC(=C3)C(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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